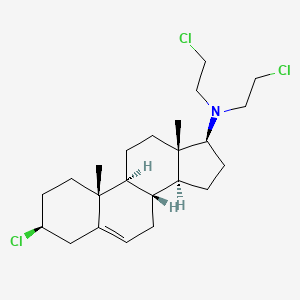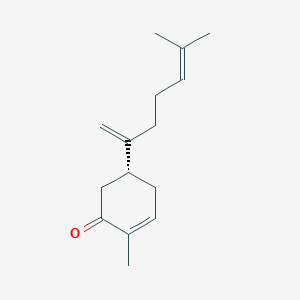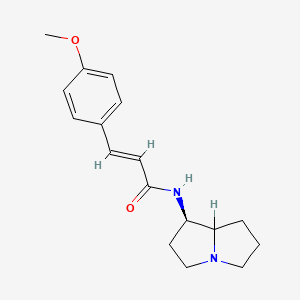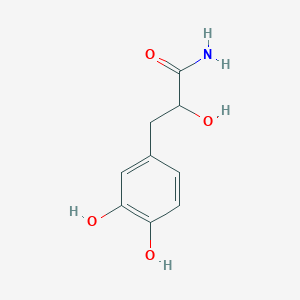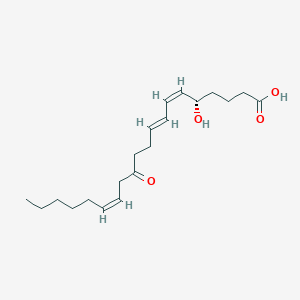
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-dihydro-12-oxoleukotriene B4 is a hydroxy polyunsaturated fatty acid that is (6Z,8E,14Z)-icosatrienoic acid carrying hydroxy and oxo substituents at positions 5 and 12 respectively. It is a nonclassic icosanoid, a long-chain fatty acid, an oxo fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 10,11-dihydro-12-oxoleukotriene B4(1-).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Various synthetic methods have been developed for related compounds, providing insights into the structure and stereochemistry of these fatty acids. Russell and Pabon (1982) synthesized different hydroxy acids including derivatives similar to the target compound, highlighting synthesis techniques and the importance of stereochemistry in these fatty acids (Russell & Pabon, 1982).
Structural Identification : Kitamura et al. (1988) identified and synthesized dihydroxy acids derived from leukotriene, which are structurally related to the target compound. This study contributes to understanding the structural aspects and potential functions of similar fatty acids (Kitamura et al., 1988).
Metabolic and Biological Implications
Metabolism Studies : Loreau et al. (2003) synthesized structurally related fatty acids and studied their metabolism, which is crucial for understanding the metabolic fate and potential biological roles of similar compounds (Loreau et al., 2003).
Enzymatic Activity and Inhibition : Patel et al. (2009) explored the substrate selectivity and inhibition of 5-hydroxyeicosanoid dehydrogenase by related fatty acids. This study helps in understanding the interaction of similar compounds with enzymes and their potential as inhibitors (Patel et al., 2009).
Physiological Effects in Cellular Systems : Hamberg (1993) investigated the enzymatic oxidation of fatty acids in red algae, providing insights into the biological roles of similar compounds in cellular systems (Hamberg, 1993).
Potential Clinical and Pharmacological Relevance
- Potential in Pharmacology and Medicine : Powell et al. (1996) studied the metabolism and biological effects of related 5-oxoeicosanoids on human neutrophils. This research indicates the potential clinical relevance of similar compounds in pharmacology and medicine (Powell et al., 1996).
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5S,6Z,8E,14Z)-5-hydroxy-12-oxoicosa-6,8,14-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-9,11,15,19,22H,2-5,10,12-14,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,15-11-/t19-/m1/s1 |
Clé InChI |
AHHXLFNPCWCNQF-WWIKSGRJSA-N |
SMILES isomérique |
CCCCC/C=C\CC(=O)CC/C=C/C=C\[C@H](CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC(=O)CCC=CC=CC(CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



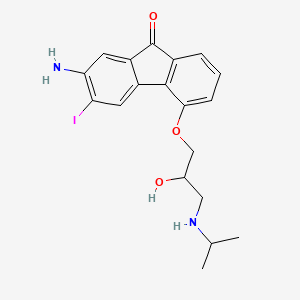
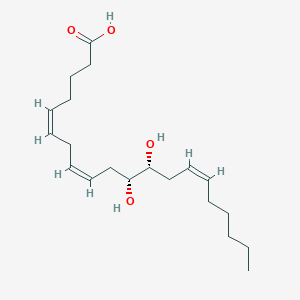

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)


